L-2-Amino-4-methoxy-cis-but-3-enoic acid
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Overview
Description
L-2-amino-4-methoxy-cis-but-3-enoic acid is a dehydroamino acid. It is functionally related to a L-alpha-aminobutyric acid.
Scientific Research Applications
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of γ-substituted vinylglycines.
Medicine: Explored for its potential as an antibiotic and its effects on bacterial growth and metabolism.
Industry: Potential applications in the development of new antibiotics and other therapeutic agents.
Preparation Methods
The synthesis of L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid involves several steps. One common method includes the use of a thiotemplate mechanism, which has been identified in the biosynthetic gene cluster of Pseudomonas aeruginosa
Chemical Reactions Analysis
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the double bond present in the structure.
Substitution: Common reagents used in these reactions include pyridoxal phosphate-dependent enzymes, which the compound inhibits.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid involves its role as an inhibitor of pyridoxal phosphate-dependent enzymes. This inhibition affects multiple targets in bacteria, animals, and plants, leading to various biological effects . The compound’s carboxylate group coordinates with magnesium ions, which are linked to specific amino acid residues, confirming its essential role in enzyme activity .
Comparison with Similar Compounds
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid is unique due to its specific structure and potent biological activity. Similar compounds include:
Aminoethoxyvinylglycine: Produced by Streptomyces species and has similar inhibitory effects on enzymes.
Rhizobitoxine: Made by Bradyrhizobium japonicum and Pseudomonas andropogonis, also inhibits pyridoxal phosphate-dependent enzymes.
These compounds share structural similarities but differ in their specific biological activities and sources.
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(Z,2S)-2-amino-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
InChI Key |
HLOPMQJRUIOMJO-SWOZAWMQSA-N |
Isomeric SMILES |
CO/C=C\[C@@H](C(=O)O)N |
SMILES |
COC=CC(C(=O)O)N |
Canonical SMILES |
COC=CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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